molecular formula C14H16O3S B11806219 4-(Isopentyloxy)benzo[b]thiophene-6-carboxylic acid

4-(Isopentyloxy)benzo[b]thiophene-6-carboxylic acid

Cat. No.: B11806219
M. Wt: 264.34 g/mol
InChI Key: JPGDSXPLMXDYKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Isopentyloxy)benzo[b]thiophene-6-carboxylic acid is an organic compound with the molecular formula C14H16O3S It is a derivative of benzo[b]thiophene, a heterocyclic compound containing both sulfur and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Isopentyloxy)benzo[b]thiophene-6-carboxylic acid typically involves the following steps:

    Formation of the benzo[b]thiophene core: This can be achieved through cyclization reactions involving sulfur-containing precursors.

    Introduction of the isopentyloxy group: This step involves the alkylation of the benzo[b]thiophene core with isopentyl alcohol under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction steps as described above. The process would be optimized for yield and purity, and may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(Isopentyloxy)benzo[b]thiophene-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the benzo[b]thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The isopentyloxy group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or aldehydes.

    Substitution: Various alkyl or aryl derivatives.

Scientific Research Applications

4-(Isopentyloxy)benzo[b]thiophene-6-carboxylic acid has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound, with applications in drug discovery and development.

    Medicine: Its derivatives could be explored for therapeutic applications, such as anti-inflammatory or anticancer agents.

    Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-(Isopentyloxy)benzo[b]thiophene-6-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Isopropoxy)benzo[b]thiophene-6-carboxylic acid
  • 4-(Isobutoxy)benzo[b]thiophene-6-carboxylic acid
  • 4-(Isopentyloxy)benzo[b]thiophene-5-carboxylic acid

Uniqueness

4-(Isopentyloxy)benzo[b]thiophene-6-carboxylic acid is unique due to the specific positioning of the isopentyloxy group and the carboxylic acid group on the benzo[b]thiophene ring. This unique structure may confer specific chemical and biological properties that differentiate it from similar compounds.

Properties

Molecular Formula

C14H16O3S

Molecular Weight

264.34 g/mol

IUPAC Name

4-(3-methylbutoxy)-1-benzothiophene-6-carboxylic acid

InChI

InChI=1S/C14H16O3S/c1-9(2)3-5-17-12-7-10(14(15)16)8-13-11(12)4-6-18-13/h4,6-9H,3,5H2,1-2H3,(H,15,16)

InChI Key

JPGDSXPLMXDYKD-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCOC1=C2C=CSC2=CC(=C1)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.